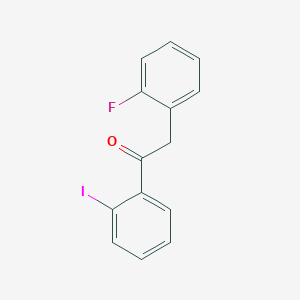

2-(2-Fluorophenyl)-2'-iodoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

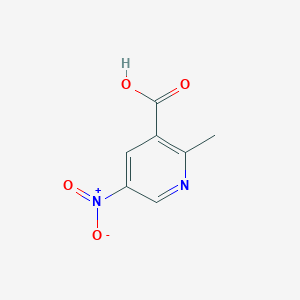

Molecular Structure Analysis

The molecular structure of a compound similar to “2-(2-Fluorophenyl)-2’-iodoacetophenone” was determined using X-ray crystallography . The compound crystallized in the triclinic system with E configuration about the C=C double bond . The molecules are connected by pairs of C–H···O hydrogen bonds .Aplicaciones Científicas De Investigación

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, was studied using 19F nuclear magnetic resonance (NMR). This study provided insights into the conversion of fluorinated acetophenones by Pseudomonas fluorescens and the enzyme 4′-hydroxyacetophenone monooxygenase (HAPMO), highlighting the potential for producing valuable synthons for chemical manufacturing (Moonen, Rietjens, & van Berkel, 2001).

Development of Fluorescent Probes

A novel route to indolizino[3,2-c]quinolines, a new class of fluorophores, was reported. These compounds, synthesized through oxidative Pictet-Spengler cyclization, show unique optical properties, suggesting their suitability as fluorescent probes for biomedical applications (Park, Kwon, Lee, & Kim, 2015).

Regioselective Functionalization

The synthesis of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives through anionic cyclization demonstrated the utility of 2-fluorophenyl 2-iodophenyl derivatives in regioselective synthesis, offering pathways to complex molecular architectures (Sanz, Fernández, Castroviejo, Perez, & Fañanás, 2006).

Photophysical and Quantum Mechanical Analysis

A study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided comprehensive data on its molecular structure, vibrational wavenumbers, and electronic properties, contributing to the understanding of molecular interactions and stability, relevant for material science and photophysical research (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Molecularly Imprinted Catalysts

The preparation of surface molecularly imprinted Ru-complex catalysts for asymmetric transfer hydrogenation in water media utilized o-fluoroacetophenone derivatives. This research underscores the potential of molecular imprinting techniques for creating catalysts with specific, shape-selective reaction spaces, enhancing the efficiency and selectivity of chemical reactions (Weng, Muratsugu, Ishiguro, Ohkoshi, & Tada, 2011).

Safety and Hazards

Mecanismo De Acción

- Specifically, it acts on patients with Duchenne Muscular Dystrophy (DMD) caused by a specific genetic defect (a ‘nonsense mutation’) in the dystrophin gene .

- By allowing cellular machinery to bypass these nonsense mutations, it facilitates the continuation of translation, restoring full protein production .

- Ataluren’s readthrough activity helps maintain functional protein levels despite the presence of nonsense mutations .

- Impact on Bioavailability : Its pharmacokinetic properties influence its efficacy and availability in the body .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDENDEQQGSYZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642345 |

Source

|

| Record name | 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-2'-iodoacetophenone | |

CAS RN |

898784-73-1 |

Source

|

| Record name | Ethanone, 2-(2-fluorophenyl)-1-(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)